N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine-based acetamide derivative. This compound features a thieno[3,2-d]pyrimidin-4-one core, a 5-chloro-2-methoxyphenyl acetamide moiety, and a 4-methylphenyl substituent at position 5. Its structural complexity and substituent diversity warrant comparison with analogues to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-3-5-14(6-4-13)16-11-30-21-20(16)24-12-26(22(21)28)10-19(27)25-17-9-15(23)7-8-18(17)29-2/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGMVSXNWQCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-methylphenyl and 5-chloro-2-methoxyphenyl groups. Common reagents used in these steps include halogenating agents, methoxylating agents, and acylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Thienopyrimidine Acetamides
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1)
- Core Structure: Thieno[3,2-d]pyrimidin-4-one.
- Substituents: Phenyl ring: 2-Chloro-4-methylphenyl. Thienopyrimidine: 7-Phenyl.
- Molecular Weight : 409.888 g/mol.
- Key Differences :
- Lacks the methoxy group at position 2 of the phenyl ring compared to the target compound.
- Phenyl group at position 7 instead of 4-methylphenyl, reducing lipophilicity.
- Implications : The 4-methylphenyl substituent in the target compound may enhance membrane permeability due to increased lipophilicity .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Core Structure: Thieno[2,3-d]pyrimidin-4-one.
- Substituents: Phenyl ring: 4-Chloro-2-methoxy-5-methylphenyl. Thienopyrimidine: 3-Ethyl, 5,6-dimethyl.
- Key Differences: Sulfanyl (-S-) linker instead of direct acetyl linkage. Ethyl and methyl groups on the thienopyrimidine may hinder binding to flat enzymatic pockets.
- Implications : The acetyl linkage in the target compound likely improves conformational rigidity and target affinity .
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Compound 9, )
- Core Structure: Thieno[2,3-d]pyrimidin-4-one.
- Substituents: Phenyl ring: 4-Chlorophenyl. Thienopyrimidine: 5-Thiophen-2-yl.
- Molecular Weight : 503 g/mol.
- Thiazolidinone ring adds polarity but increases molecular weight.
- Implications : The target compound’s 4-methylphenyl group balances lipophilicity and solubility better than thiophene .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of chloro and methoxy groups on the phenyl ring may influence its pharmacological properties.
Biological Activity Overview
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. The biological activity of this compound can be summarized as follows:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in liver cancer (HepG2) and prostate cancer (PC-3) cell lines.
- Mechanisms of Action : Mechanistic studies suggest that the compound may induce apoptosis through caspase activation and cell cycle arrest at the S phase. Additionally, it may inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT pathways.
Antiproliferative Assays
In vitro assays using MTT colorimetric methods have been employed to evaluate the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 4.296 ± 0.20 | Apoptosis induction |
| This compound | PC-3 | 7.472 ± 0.42 | Cell cycle arrest |
These results indicate that the compound exhibits moderate to high cytotoxicity against both liver and prostate cancer cells.
Case Studies
- Study on HepG2 Cells : A recent study demonstrated that treatment with the compound led to significant apoptosis in HepG2 cells, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells.
- Mechanistic Evaluation : Further investigations revealed that the compound effectively inhibited the VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival. Docking studies confirmed favorable binding interactions with these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
